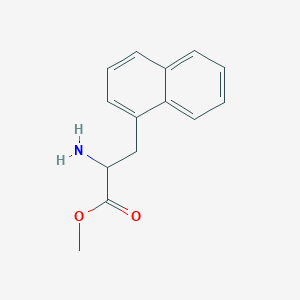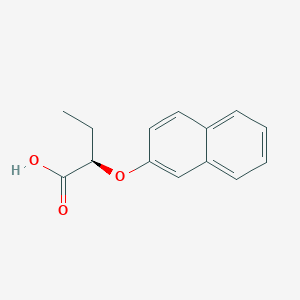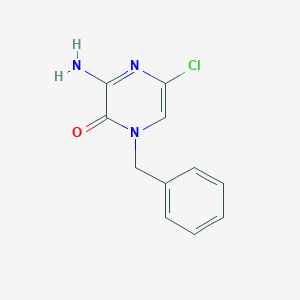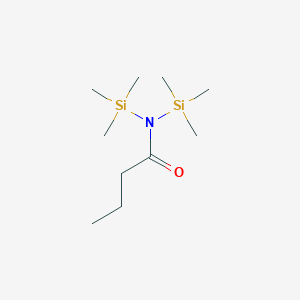![molecular formula C8H5F3N2OS B11875620 6-(2,2,2-Trifluoroethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11875620.png)
6-(2,2,2-Trifluoroethyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,2,2-Trifluoroethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by the presence of a trifluoroethyl group attached to the thieno[3,2-d]pyrimidin-4(3H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,2-Trifluoroethyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-thiophene-2-carboxylate derivatives with formic acid or triethyl orthoformate. This reaction leads to the formation of the thieno[3,2-d]pyrimidin-4-one core . Another approach involves the use of 2-amino-thiophene-3-carboxylate derivatives, which are cyclized using isocyanates and subsequent base-promoted cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-(2,2,2-Trifluoroethyl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thieno[3,2-d]pyrimidin-4-ol.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thienopyrimidines, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2,2,2-Trifluoroethyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. In the context of its antimycobacterial activity, the compound inhibits the function of mycobacterial enzymes, leading to the disruption of essential metabolic pathways. This inhibition results in the death of the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine
- 4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine
Uniqueness
6-(2,2,2-Trifluoroethyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific trifluoroethyl substitution, which imparts distinct chemical properties and biological activities. This substitution enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H5F3N2OS |
|---|---|
Molecular Weight |
234.20 g/mol |
IUPAC Name |
6-(2,2,2-trifluoroethyl)-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H5F3N2OS/c9-8(10,11)2-4-1-5-6(15-4)7(14)13-3-12-5/h1,3H,2H2,(H,12,13,14) |
InChI Key |
FXDGJYAGDVODQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=C1N=CNC2=O)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Chloro-8-phenylimidazo[1,2-a]pyridine](/img/structure/B11875558.png)



![7-(Azepan-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11875571.png)
![2-amino-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B11875580.png)


![Tert-butyl 1-methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate](/img/structure/B11875601.png)


